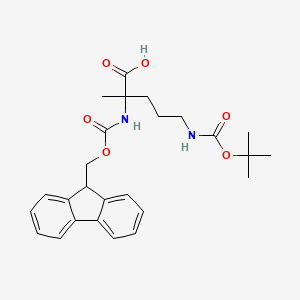

(R)-Na-Fmoc-NW-Boc-alpha-Methylornithine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Na-Fmoc-NW-Boc-alpha-Methylornithine is a useful research compound. Its molecular formula is C26H32N2O6 and its molecular weight is 468.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-Na-Fmoc-NW-Boc-alpha-Methylornithine is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry and biological research. Its structural modifications, particularly the Fmoc and Boc protecting groups, enhance its stability and bioactivity. This compound is primarily studied for its potential applications in peptide synthesis, cancer therapy, and as a biochemical probe.

This compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : It acts as an inhibitor of arginine decarboxylase, which is crucial in polyamine biosynthesis. This inhibition can lead to reduced cell proliferation in certain cancer cell lines.

- Modulation of Signaling Pathways : The compound influences various signaling pathways associated with cell growth and apoptosis, particularly in cancer cells. It has been shown to interact with the Ras signaling pathway, affecting downstream effectors that regulate cell cycle progression and survival .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound significantly inhibits the growth of breast cancer cells by inducing apoptosis. The IC50 value was determined to be approximately 0.04 mM, indicating potent activity against these cells .

- Cellular Mechanisms : Research involving human tumor cell lines revealed that treatment with this compound led to alterations in cell cycle dynamics. Specifically, it caused G1 phase arrest, which is critical for preventing uncontrolled cell division .

- Peptidomimetic Applications : The compound has been utilized in the synthesis of peptidomimetic macrocycles, which have shown promise as therapeutic agents against various diseases, including cancer and autoimmune disorders. These macrocycles leverage the unique properties of this compound to enhance binding affinity and specificity for target proteins .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | IC50 (mM) | Mechanism of Action | Targeted Pathway |

|---|---|---|---|

| This compound | 0.04 | Inhibition of arginine decarboxylase | Ras signaling |

| Fmoc-Arginine | 0.12 | Polyamine synthesis inhibition | Cell proliferation |

| Boc-Lysine | 0.15 | Cell cycle regulation | Apoptosis |

科学研究应用

Peptide Synthesis

Overview :

(R)-Na-Fmoc-NW-Boc-alpha-Methylornithine serves as a crucial building block in the synthesis of peptides. Its structural properties enhance the efficiency of solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide sequences.

Key Benefits :

- Stability : The Fmoc (9-fluorenylmethoxycarbonyl) protecting group provides stability during synthesis.

- Versatility : It can be incorporated into various peptide sequences, facilitating the design of peptides with specific biological activities.

Case Study :

In a study focused on synthesizing neuropeptides, researchers utilized this compound to create peptides that modulate neuronal signaling pathways. The incorporation of this compound allowed for the successful assembly of peptides with enhanced biological activity and specificity .

Drug Development

Overview :

The unique structure of this compound makes it valuable in developing peptide-based drugs. Its applications span various therapeutic areas, including oncology and immunology.

Key Benefits :

- Enhanced Bioavailability : The compound improves the pharmacokinetic profiles of peptide drugs.

- Targeted Delivery : Its properties facilitate the design of drugs that can target specific cells or tissues.

Case Study :

Research involving the development of peptide inhibitors for cancer treatment demonstrated that incorporating this compound into drug candidates significantly increased their efficacy against tumor cells. These modified peptides showed improved binding affinity to oncogenic receptors, leading to enhanced therapeutic effects .

Bioconjugation

Overview :

this compound is employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is crucial for enhancing the functionality of diagnostic and therapeutic agents.

Key Benefits :

- Improved Functionality : The compound aids in creating multifunctional biomolecules that can be used in diagnostics and therapeutics.

- Customizability : Researchers can modify the compound to tailor its properties for specific applications.

Case Study :

In a project aimed at developing targeted drug delivery systems, this compound was used to conjugate therapeutic peptides to nanoparticles. This approach resulted in a significant increase in the delivery efficiency of the drugs to cancer cells while minimizing side effects .

Neuroscience Research

Overview :

The compound plays a vital role in neuroscience research by facilitating the study of neuropeptides, which are essential for understanding brain function and developing treatments for neurological disorders.

Key Benefits :

- Molecular Insights : It aids researchers in elucidating the roles of neuropeptides in various physiological processes.

- Therapeutic Potential : Understanding neuropeptide interactions can lead to novel treatments for conditions such as depression and anxiety.

Case Study :

A study exploring the effects of neuropeptides on synaptic plasticity utilized this compound to synthesize specific neuropeptide analogs. The results indicated that these analogs could effectively enhance synaptic transmission, providing insights into potential therapeutic avenues for cognitive disorders .

Summary Table of Applications

| Application Area | Key Benefits | Notable Case Studies |

|---|---|---|

| Peptide Synthesis | Stability and versatility | Synthesis of neuropeptides enhancing neuronal signaling |

| Drug Development | Enhanced bioavailability | Peptide inhibitors showing improved efficacy against tumors |

| Bioconjugation | Improved functionality | Targeted delivery systems using nanoparticles |

| Neuroscience Research | Molecular insights into brain function | Neuropeptide analogs enhancing synaptic transmission |

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-25(2,3)34-23(31)27-15-9-14-26(4,22(29)30)28-24(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,9,14-16H2,1-4H3,(H,27,31)(H,28,32)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGFTODLQPYAOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。